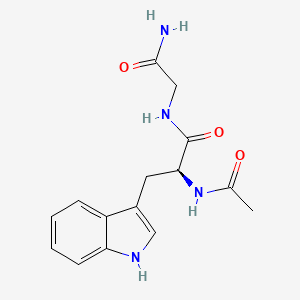
N-Acetyl-L-tryptophylglycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-tryptophylglycinamide is a synthetic compound derived from the amino acids tryptophan and glycine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan residue
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophylglycinamide typically involves the following steps:
Protection of Functional Groups: The amino and carboxyl groups of tryptophan and glycine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected tryptophan and glycine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed under mild conditions to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-Acetyl-L-tryptophylglycinamide can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan residue can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
科学研究应用
N-Acetyl-L-tryptophylglycinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes, such as enzyme activity and protein-protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of N-Acetyl-L-tryptophylglycinamide involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may enhance antioxidant defenses by increasing the activity of antioxidant enzymes or by directly scavenging reactive oxygen species.
相似化合物的比较
Similar Compounds
N-Acetyl-L-tryptophan: Similar structure but lacks the glycine residue.
N-Acetyl-L-cysteine: Contains a cysteine residue instead of tryptophan and glycine.
N-Acetyl-L-leucine: Contains a leucine residue instead of tryptophan and glycine.
Uniqueness
N-Acetyl-L-tryptophylglycinamide is unique due to the presence of both tryptophan and glycine residues, which confer distinct chemical and biological properties. Its ability to modulate multiple biological pathways makes it a versatile compound for research and potential therapeutic applications.
属性
CAS 编号 |
71525-87-6 |
|---|---|
分子式 |
C15H18N4O3 |
分子量 |
302.33 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-N-(2-amino-2-oxoethyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C15H18N4O3/c1-9(20)19-13(15(22)18-8-14(16)21)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,13,17H,6,8H2,1H3,(H2,16,21)(H,18,22)(H,19,20)/t13-/m0/s1 |
InChI 键 |
YMGWSOSAGQSKBK-ZDUSSCGKSA-N |
手性 SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N |
规范 SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14464011.png)
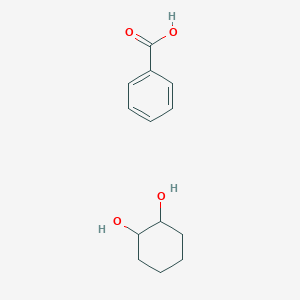
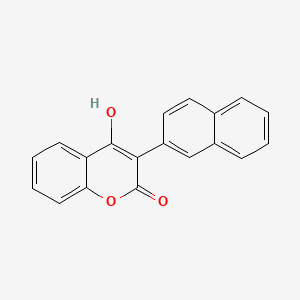
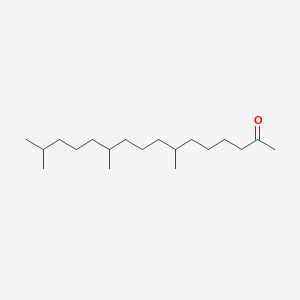

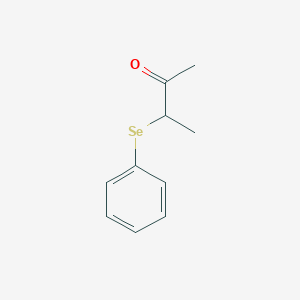
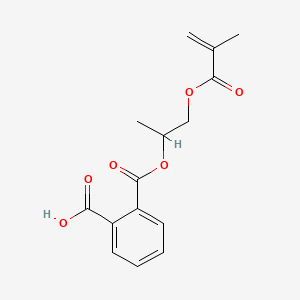
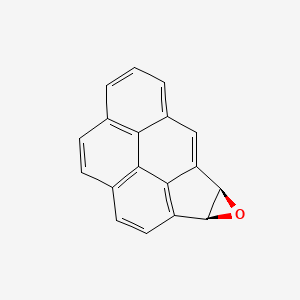
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine](/img/structure/B14464070.png)
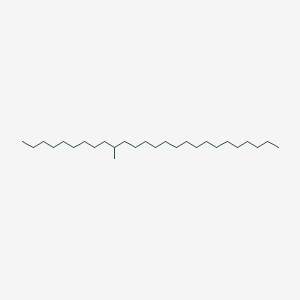
![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

